molecular formula C15H17N5O2 B10932471 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932471
M. Wt: 299.33 g/mol
InChI Key: YXAPCZNFXQYXEK-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, isoxazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the pyrazole and isoxazole rings.

    Reduction Products: Reduced derivatives, such as amines from nitro groups.

    Substitution Products: Substituted derivatives at the pyridine ring.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-5-20-9(3)7-12(18-20)17-14(21)11-6-8(2)16-15-13(11)10(4)19-22-15/h6-7H,5H2,1-4H3,(H,17,18,21)

InChI Key

YXAPCZNFXQYXEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C

Origin of Product

United States

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